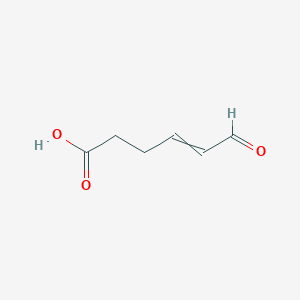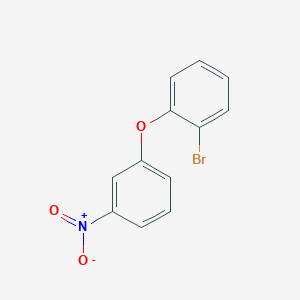
1-Bromo-2-(3-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(3-nitrophenoxy)benzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route includes:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, resulting in 1-bromo-3-nitrobenzene.
Phenoxy Substitution: Finally, the nitro group is substituted with a phenoxy group through a nucleophilic aromatic substitution reaction, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and nitration processes, followed by purification steps to isolate the desired compound. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd-C
Oxidation: KMnO4 or other strong oxidizing agents
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-Bromo-2-(3-aminophenoxy)benzene
Oxidation: Carboxylic acids at the benzylic position
Applications De Recherche Scientifique
1-Bromo-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3-nitrophenoxy)benzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The phenoxy group can also engage in hydrogen bonding and π-π interactions, further affecting the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(4-nitrophenoxy)benzene
- 1-Bromo-3-(4-nitrophenoxy)benzene
- 1-Bromo-4-nitrobenzene
Uniqueness
Compared to similar compounds, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
86607-75-2 |
|---|---|
Formule moléculaire |
C12H8BrNO3 |
Poids moléculaire |
294.10 g/mol |
Nom IUPAC |
1-bromo-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8BrNO3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H |
Clé InChI |
GMKLINBXZJSRKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


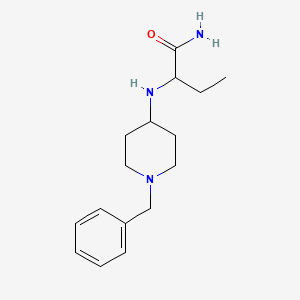

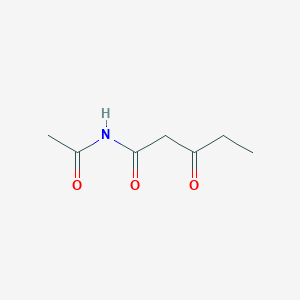
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
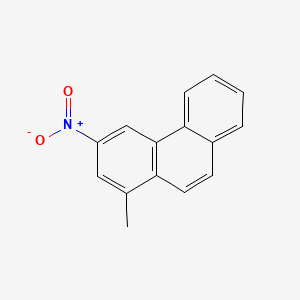
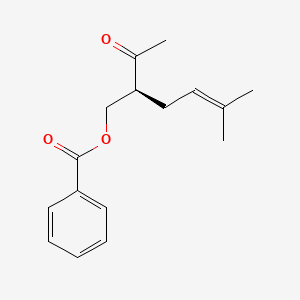
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
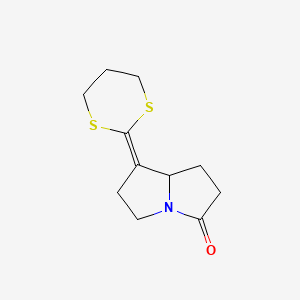
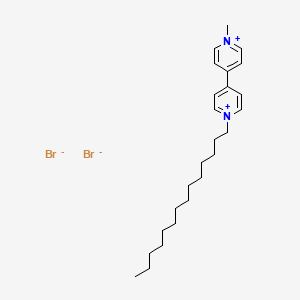
![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)

![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
